3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane
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Overview
Description
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane is an organic compound with the chemical formula C15H17ClN2. It is a white crystalline solid that is relatively stable but can decompose under high temperatures, light, and oxidative conditions . This compound is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane can be synthesized through the reaction of 3-chloroaniline with formaldehyde under acidic conditions . The reaction involves the formation of an intermediate carbinolamine, which then undergoes dehydration to form the final product . The reaction is typically carried out at elevated temperatures and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane often involves continuous flow reactors where the reactants are fed into the reactor at controlled rates . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product . The final product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity . It may also interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane (MDA): Used as an additive in polyurethane and thermosets.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane (MDT): Used as a curing agent in electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane (MOCA): Plays a vital role in preparing high-quality polyurethane and epoxy resin.
The uniqueness of 3-Chloro-3’-ethyl-4,4’-diaminodiphenylmethane lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
55347-69-8 |
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Molecular Formula |
C15H17ClN2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
4-[(4-amino-3-chlorophenyl)methyl]-2-ethylaniline |
InChI |
InChI=1S/C15H17ClN2/c1-2-12-8-10(3-5-14(12)17)7-11-4-6-15(18)13(16)9-11/h3-6,8-9H,2,7,17-18H2,1H3 |
InChI Key |
ZEINSQMMYHDJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)Cl)N |
Origin of Product |
United States |
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